2-(Methylsulfinyl)pyridine
Overview
Description
“2-(Methylsulfinyl)pyridine” is a chemical compound with the molecular formula C6H7NOS . Its average mass is 141.191 Da and its mono-isotopic mass is 141.024841 Da .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of “2-(Methylsulfinyl)pyridine” consists of 16 bonds in total, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 sulfoxide, and 1 Pyridine .Physical And Chemical Properties Analysis
“2-(Methylsulfinyl)pyridine” has a density of 1.3±0.1 g/cm3, a boiling point of 308.5±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 140.3±20.4 °C . The compound has a molar refractivity of 38.0±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 109.7±5.0 cm3 .Scientific Research Applications
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Magnetically recoverable catalysts for the preparation of pyridine derivatives :
- Application Summary : Pyridine derivatives are important heterocyclic compounds with a wide range of biological activities. They are used as catalysts in chemical reactions. The high surface area, simple preparation, and modification are among their major advantages .
- Methods of Application : Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet .
- Results or Outcomes : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
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Flow Synthesis of 2-Methylpyridines via α-Methylation :
- Application Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : Eight 2-methylated pyridines were produced. The products were obtained in very good yields that were suitable for further use without additional work-up or purification .
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- Application Summary : Pyridine derivatives are found in a large number of biologically active substances, including coenzymes, drugs, and plant protection chemicals . They have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods of Application : Pyridine derivatives are synthesized and incorporated into various drug molecules for their medicinal properties .
- Results or Outcomes : The use of pyridine derivatives in pharmaceuticals has led to the development of a wide range of drug candidates approved by the FDA (Food and Drug Administration) .
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- Application Summary : Pyridine and its derivatives are one of the most widespread classes of heterocyclic industrial contaminants. A new strain degrading alkylpyridines was isolated from the soil contaminated with pyridine containing wastes .
- Methods of Application : The strain identified as Arthrobacter sp. KM-4 (VKM Ac-1098D) completely consumes pyridine and its derivatives in aquatic solutions in 24 hours .
- Results or Outcomes : This strain significantly surpasses all the known strains in the pyridines’ degrading efficiency and is a promising culture for application for the purification of waste water .
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- Application Summary : Pyridine derivatives are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- Methods of Application : Pyridine derivatives are synthesized and used in various agricultural applications .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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- Application Summary : Pyridine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are also used in the synthesis of various industrial chemicals .
- Methods of Application : Pyridine derivatives are synthesized and used in various industrial applications .
- Results or Outcomes : The use of pyridine derivatives in industrial applications has led to the development of a wide range of products .
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- Application Summary : Pyridine derivatives are used in the food industry as flavoring agents. They contribute to the taste and aroma of a variety of foods .
- Methods of Application : Pyridine derivatives are added to food products during the manufacturing process to enhance their flavor .
- Results or Outcomes : The use of pyridine derivatives in food products has improved their taste and aroma, enhancing the overall sensory experience for consumers .
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- Application Summary : Pyridine derivatives are used in the cosmetic industry due to their unique physical and chemical properties. They are biocompatible and biodegradable biopolymers .
- Methods of Application : Pyridine derivatives are incorporated into various cosmetic products during the manufacturing process .
- Results or Outcomes : The use of pyridine derivatives in cosmetic products has improved their stability, texture, and overall performance .
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- Application Summary : Pyridine derivatives are used in energy applications, particularly in the development of high-performance electrochromic devices (ECDs). These devices have a broad range of application prospects in many important energy efficient optoelectronic fields .
- Methods of Application : Pyridine derivatives are incorporated into the fabrication of ECDs due to their ultrahigh coloration efficiency, fast switching speed, and excellent cycling stability .
- Results or Outcomes : The use of pyridine derivatives in ECDs has led to the development of high-performance devices with improved coloration efficiency, switching speed, and cycling stability .
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Material Science Applications :
- Application Summary : Pyridine derivatives are used in material science for the synthesis of target pharmaceuticals and agrochemicals. They also serve as key solvents and reagents .
- Methods of Application : Pyridine derivatives are synthesized and used in various material science applications .
- Results or Outcomes : The use of pyridine derivatives in material science has led to the development of a wide range of products .
Safety And Hazards
properties
IUPAC Name |
2-methylsulfinylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSBYGJIUSXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944543 | |
Record name | 2-(Methanesulfinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)pyridine | |
CAS RN |
21948-75-4 | |
Record name | 2-Methylsulfinylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methanesulfinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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